Megastigm-7-ene-3,5,6,9-tetraol

Description

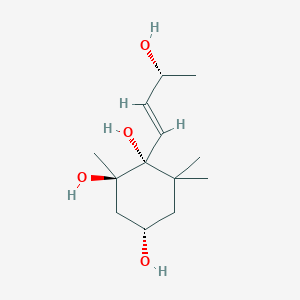

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,2R,4S)-1-[(E,3R)-3-hydroxybut-1-enyl]-2,6,6-trimethylcyclohexane-1,2,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O4/c1-9(14)5-6-13(17)11(2,3)7-10(15)8-12(13,4)16/h5-6,9-10,14-17H,7-8H2,1-4H3/b6-5+/t9-,10+,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTCKPFXFWVNGLG-HCSJXBKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC1(C(CC(CC1(C)O)O)(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@@]1([C@](C[C@H](CC1(C)C)O)(C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Megastigm-7-ene-3,5,6,9-tetraol: A Technical Guide to Its Natural Sources, Isolation, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megastigm-7-ene-3,5,6,9-tetraol is a C13-norisoprenoid, a class of secondary metabolites derived from the oxidative degradation of carotenoids. These compounds are widely distributed in the plant kingdom and have garnered significant interest for their diverse biological activities, including potential anti-inflammatory properties. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its biosynthetic pathway.

Natural Sources of this compound

This compound has been isolated from a variety of plant species. The primary sources identified in the scientific literature are presented in Table 1. While the compound has been identified in these species, quantitative data on its abundance is not extensively reported in the available literature.

| Plant Species | Family | Plant Part | Reference |

| Isodon melissoides | Lamiaceae | Aerial parts | [1] |

| Isodon sculponeatus | Lamiaceae | Not specified | |

| Isodon japonicus | Lamiaceae | Aerial parts | |

| Vigna luteola | Fabaceae | Not specified | [1] |

| Euscaphis japonica | Staphyleaceae | Not specified |

Table 1: Natural Sources of this compound

Experimental Protocols

The isolation and purification of this compound from its natural sources typically involve solvent extraction followed by a series of chromatographic separations. The following is a generalized protocol based on methodologies reported for the isolation of megastigmanes and other plant secondary metabolites.

General Workflow for Isolation and Purification

References

Unveiling Megastigm-7-ene-3,5,6,9-tetraol: A Technical Guide to its Discovery and Isolation from Isodon melissoides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary biological insights into Megastigm-7-ene-3,5,6,9-tetraol, a novel megastigmane-type norditerpenoid isolated from the medicinal plant Isodon melissoides. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development by detailing the experimental methodologies and presenting key data in a structured format.

Introduction

Isodon melissoides (Benth.) H.Hara, a plant with a history of use in traditional medicine, has been a source of various bioactive diterpenoids. In 2005, a study by Zhao et al. led to the isolation and characterization of three new compounds from the aerial parts of this plant, one of which was this compound. Megastigmanes are a class of C13-norisoprenoids derived from the degradation of carotenoids and are known to possess a range of biological activities, including anti-inflammatory properties. This guide will delve into the technical aspects of the discovery and isolation of this specific compound, providing a foundation for further research and development.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. This information is crucial for its identification and for designing future experiments.

| Property | Value |

| Molecular Formula | C₁₃H₂₄O₄ |

| Molecular Weight | 244.33 g/mol |

| Class | Megastigmane Norditerpenoid |

| Source Organism | Isodon melissoides (Benth.) H.Hara |

| Plant Part Used | Aerial Parts |

| Reported Bioactivity | Anti-inflammatory |

Experimental Protocols

While the full text of the original discovery paper by Zhao et al. (2005) is not widely available, this section outlines a generalized, yet detailed, experimental protocol for the isolation and characterization of this compound from Isodon melissoides. This protocol is synthesized from methodologies reported in contemporaneous studies on other constituents isolated from the same plant by the same research group.

Plant Material and Extraction

-

Collection and Preparation: The aerial parts of Isodon melissoides are collected, air-dried, and pulverized into a coarse powder.

-

Extraction: The powdered plant material is extracted exhaustively with 95% ethanol (B145695) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude ethanol extract.

Fractionation and Isolation

The crude ethanol extract is subjected to a series of chromatographic separations to isolate the target compound.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether, chloroform (B151607), and ethyl acetate (B1210297) to yield fractions of varying polarity.

-

Column Chromatography (Silica Gel): The ethyl acetate fraction, typically containing compounds of medium polarity like this compound, is subjected to column chromatography over silica (B1680970) gel. A gradient elution system, starting with chloroform and gradually increasing the polarity with methanol (B129727) (e.g., CHCl₃-MeOH, 100:1 to 10:1), is employed to separate the components.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the compound of interest are further purified by preparative HPLC on a C18 reversed-phase column. A typical mobile phase would be a gradient of methanol and water.

Structure Elucidation

The chemical structure of the isolated this compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the proton environment and coupling constants.

-

¹³C NMR and DEPT: To identify the number and types of carbon atoms (CH₃, CH₂, CH, C).

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to piece together the final structure.

-

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and carbon-carbon double bonds (C=C).

-

Ultraviolet (UV) Spectroscopy: To detect the presence of chromophores.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of this compound.

Caption: Isolation and structure elucidation workflow for this compound.

Potential Signaling Pathway: Anti-inflammatory Action

While the specific molecular targets of this compound have not been extensively studied, related megastigmane compounds and extracts from Isodon species have been shown to exhibit anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2][3] This pathway is a central regulator of inflammation. The diagram below illustrates a plausible mechanism of action for this compound, assuming it follows a similar anti-inflammatory profile.

Caption: Postulated anti-inflammatory mechanism via NF-κB pathway inhibition.

Conclusion and Future Directions

The discovery of this compound from Isodon melissoides adds to the growing family of bioactive megastigmane norditerpenoids. While its full pharmacological profile remains to be elucidated, its structural novelty and the known anti-inflammatory properties of related compounds suggest that it is a promising candidate for further investigation.

Future research should focus on:

-

Total Synthesis: To provide a sustainable source of the compound for extensive biological testing.

-

In-depth Pharmacological Studies: To confirm its anti-inflammatory activity, elucidate the precise molecular mechanism of action, and explore other potential therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: To identify the key structural features responsible for its bioactivity, which could guide the design of more potent synthetic analogues.

This technical guide provides a foundational understanding of this compound for the scientific community, with the aim of stimulating further research into its therapeutic potential.

References

- 1. Frontiers | C13 Megastigmane Derivatives From Epipremnum pinnatum: β-Damascenone Inhibits the Expression of Pro-Inflammatory Cytokines and Leukocyte Adhesion Molecules as Well as NF-κB Signaling [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Megastigmane glycosides from Streblus ilicifolius (S.Vidal) Corner and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Megastigm-7-ene-3,5,6,9-tetraol

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the chemical structure elucidation of Megastigm-7-ene-3,5,6,9-tetraol, a naturally occurring megastigmane derivative with potential therapeutic applications. This document details the spectroscopic data, experimental protocols for its isolation and characterization, and insights into its potential biological significance, particularly its role in anti-inflammatory pathways.

Introduction

This compound is a C13-norisoprenoid, a class of compounds widely distributed in the plant kingdom, often contributing to the aroma of flowers and fruits. Structurally, it is a highly oxygenated derivative of megastigmane. First isolated from the leaves of Euscaphis japonica and later from Isodon melissoides, this compound has garnered interest due to its potential anti-inflammatory properties.[1] The precise determination of its complex stereochemistry is crucial for understanding its biological activity and for potential synthetic efforts. This guide will walk through the key experimental evidence and analytical techniques used to definitively establish its structure.

Structural Elucidation

The determination of the chemical structure of this compound was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the NMR spectroscopic analysis of this compound, as reported in the literature.

Table 1: ¹H-NMR Spectroscopic Data for this compound (in CD₃OD)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| 2α | 1.25 | m | |

| 2β | 1.76 | m | |

| 3 | 4.06 | m | |

| 4α | 1.45 | m | |

| 4β | 1.85 | m | |

| 7 | 5.79 | dd | 15.6, 6.4 |

| 8 | 6.07 | dd | 15.6, 1.5 |

| 9 | 4.34 | m | |

| 10 | 1.25 | d | 6.4 |

| 11 | 1.05 | s | |

| 12 | 1.00 | s | |

| 13 | 1.28 | s |

Table 2: ¹³C-NMR Spectroscopic Data for this compound (in CD₃OD)

| Position | Chemical Shift (δ) ppm |

| 1 | 40.6 |

| 2 | 49.8 |

| 3 | 77.7 |

| 4 | 42.1 |

| 5 | 78.8 |

| 6 | 77.7 |

| 7 | 134.5 |

| 8 | 132.1 |

| 9 | 69.8 |

| 10 | 23.4 |

| 11 | 24.5 |

| 12 | 29.8 |

| 13 | 21.1 |

Mass Spectrometry

High-resolution mass spectrometry (HR-MS) is essential for determining the elemental composition of a molecule. For this compound, the molecular formula was established as C₁₃H₂₄O₄.

Experimental Protocols

The isolation and purification of this compound from natural sources is a multi-step process that relies on chromatographic techniques. The following is a representative protocol based on the isolation from Euscaphis japonica.

Plant Material and Extraction

-

Collection and Preparation: The leaves of Euscaphis japonica are collected and air-dried. The dried leaves are then ground into a fine powder.

-

Extraction: The powdered plant material is extracted with methanol (B129727) (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.

Isolation and Purification Workflow

The crude extract is subjected to a series of chromatographic separations to isolate the target compound.

-

Initial Fractionation: The crude methanol extract is first subjected to column chromatography on a highly porous synthetic resin, such as Diaion HP-20. The column is eluted with a gradient of water to methanol.

-

Silica Gel Chromatography: The fractions containing the compounds of interest are then further separated using silica gel column chromatography with a chloroform-methanol gradient.

-

High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative reverse-phase HPLC, yielding pure this compound.

Signaling Pathways and Biological Activity

Megastigmane derivatives, including this compound, have been reported to possess anti-inflammatory properties. The underlying mechanism is believed to involve the modulation of key inflammatory signaling pathways.

A primary target of many anti-inflammatory natural products is the Nuclear Factor-kappa B (NF-κB) signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting one or more steps in this cascade.

References

An In-Depth Technical Guide to Megastigm-7-ene-3,5,6,9-tetraol: Properties, Protocols, and Potential Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megastigm-7-ene-3,5,6,9-tetraol is a naturally occurring sesquiterpenoid that has garnered interest within the scientific community for its potential therapeutic properties, particularly its anti-inflammatory bioactivity. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its potential biological signaling pathways. All quantitative data is summarized for clarity, and key experimental workflows and biological pathways are visualized to facilitate understanding.

Physical and Chemical Properties

This compound is a C13-norisoprenoid, a class of compounds derived from the degradation of carotenoids. Its core structure is characterized by a megastigmane skeleton. The compound has been isolated from various plant sources, including Isodon melissoides and Vigna luteola.[1]

Table 1: General and Computed Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₄O₄ | [1] |

| Molecular Weight | 244.33 g/mol | [1] |

| CAS Numbers | 680617-50-9, 276870-26-9 | [1][2] |

| XLogP3 | 0.1 | PubChem |

| Hydrogen Bond Donor Count | 4 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 244.167459 g/mol | PubChem |

| Monoisotopic Mass | 244.167459 g/mol | PubChem |

| Topological Polar Surface Area | 80.9 Ų | PubChem |

| Heavy Atom Count | 17 | PubChem |

Note: Many of the listed properties are computed and should be confirmed with experimental data where possible.

Experimental Data

Spectral Data

Future experimental work should aim to fully characterize this compound using the following techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the carbon-hydrogen framework and the stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is necessary to confirm the elemental composition and exact mass.

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the presence of key functional groups, such as hydroxyl (-OH) and alkene (C=C) groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the electronic transitions within the molecule, particularly the conjugated systems.

Experimental Protocols

The isolation and purification of this compound from its natural sources are critical steps for its further study. The following is a generalized workflow based on protocols for similar natural products.

Biological Activity and Potential Signaling Pathways

This compound has been reported to possess anti-inflammatory properties.[1] While the precise molecular mechanisms have not been fully elucidated for this specific compound, the anti-inflammatory effects of many natural products are known to be mediated through the modulation of key signaling pathways involved in the inflammatory response.

Potential Anti-inflammatory Mechanisms

Inflammation is a complex biological response involving various signaling cascades. Two of the most critical pathways in inflammation are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways. It is plausible that this compound exerts its anti-inflammatory effects by targeting one or both of these pathways.

Further research is required to validate the specific targets of this compound within these and other inflammatory pathways.

Conclusion and Future Directions

This compound is a promising natural product with documented anti-inflammatory activity. This guide has summarized its known physical and chemical properties and provided a framework for its experimental investigation. The key areas for future research include:

-

Comprehensive Spectroscopic Characterization: Obtaining and publishing a full set of experimental spectral data (NMR, MS, IR, UV-Vis) is essential for its unambiguous identification and to serve as a reference for future studies.

-

Elucidation of the Mechanism of Action: In-depth biological studies are needed to identify the specific molecular targets and signaling pathways through which this compound exerts its anti-inflammatory effects.

-

Synthesis and Analogue Development: The development of a synthetic route to this compound would enable the production of larger quantities for extensive biological testing and the creation of novel analogues with improved potency and pharmacokinetic properties.

The continued investigation of this compound holds significant potential for the development of new anti-inflammatory agents.

References

Megastigm-7-ene-3,5,6,9-tetraol: A Technical Overview of its Chemical Properties and Anti-inflammatory Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megastigm-7-ene-3,5,6,9-tetraol is a naturally occurring sesquiterpenoid that has garnered interest for its potential anti-inflammatory properties. This technical guide provides a comprehensive overview of its chemical data, experimental protocols for evaluating its bioactivity, and insights into its potential mechanism of action.

Chemical and Physical Properties

This compound is a C13-norisoprenoid, a class of compounds known for their diverse biological activities. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Citations |

| CAS Number | 680617-50-9 (also cited as 276870-26-9) | |

| Molecular Weight | 244.33 g/mol | |

| Molecular Formula | C₁₃H₂₄O₄ | |

| Natural Sources | Vigna luteola, Isodon melissoides | |

| Reported Bioactivity | Anti-inflammatory |

Anti-inflammatory Activity

The primary reported biological activity of this compound is its ability to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory response.

In Vitro Inhibition of Nitric Oxide Production

Studies have shown that this compound can effectively reduce the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophage cells. This inhibitory effect is a strong indicator of its anti-inflammatory potential.

| Assay Parameter | Value |

| Cell Line | RAW264.7 Macrophages |

| Stimulant | Lipopolysaccharide (LPS) |

| Endpoint | Nitric Oxide (NO) Production |

| IC₅₀ (Half-maximal inhibitory concentration) | ~25.5 µM |

Experimental Protocols

The following sections detail the methodologies for the isolation of this compound from natural sources and the in vitro assessment of its anti-inflammatory activity.

Isolation and Purification of this compound

A general workflow for the isolation and purification of this compound from plant material, such as Vigna luteola, is outlined below. This process involves solvent extraction followed by chromatographic separation.

Nitric Oxide (NO) Inhibition Assay

The anti-inflammatory activity of this compound is typically assessed by measuring its ability to inhibit NO production in LPS-stimulated macrophages.

Proposed Mechanism of Action: Signaling Pathway

While the precise molecular mechanisms of this compound are still under investigation, evidence from studies on structurally related megastigmane compounds suggests a potential role in modulating key inflammatory signaling pathways. A plausible mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.

In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals such as LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of NO. Some megastigmane glycosides have been shown to inhibit the expression of the NF-κB p65 subunit. It is hypothesized that this compound may exert its anti-inflammatory effects by interfering with this pathway, leading to a reduction in iNOS expression and subsequent NO production.

Conclusion

This compound presents a promising scaffold for the development of novel anti-inflammatory agents. Its ability to inhibit nitric oxide production in vitro provides a solid foundation for further investigation into its therapeutic potential. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound to fully understand its mechanism of action and to guide the development of more potent and selective derivatives. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Biological activity of Megastigm-7-ene-3,5,6,9-tetraol

A Technical Guide on the Biological Activity of Megastigm-7-ene-3,5,6,9-tetraol

This document provides a detailed overview of the known biological activities of this compound, a megastigmane sesquiterpenoid. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a naturally occurring compound that has been isolated from several plant species, including Isodon melissoides and Vigna luteola. This sesquiterpenoid has garnered interest due to its potential anti-inflammatory properties. This guide summarizes the available quantitative data, details the experimental protocols used to assess its bioactivity, and provides a visual representation of the experimental workflow.

Quantitative Biological Activity Data

The primary reported biological activity of this compound is its anti-inflammatory effect. The quantitative data available is based on its ability to inhibit superoxide (B77818) anion generation and elastase release in fMLP/CB-induced human neutrophils. The following table summarizes the reported inhibitory activity at a concentration of 10 µM.

| Biological Activity | Assay | Test System | Concentration | Inhibition (%) | Reference |

| Anti-inflammatory | Superoxide Anion Generation | fMLP/CB-induced human neutrophils | 10 µM | 1.3 ± 0.5 | Lam et al., 2019 |

| Anti-inflammatory | Elastase Release | fMLP/CB-induced human neutrophils | 10 µM | 11.2 ± 3.4 | Lam et al., 2019 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature for assessing the anti-inflammatory activity of this compound.

Inhibition of Superoxide Anion Generation

Objective: To evaluate the inhibitory effect of this compound on the production of superoxide anions by activated human neutrophils.

Methodology:

-

Neutrophil Isolation: Human neutrophils were isolated from the blood of healthy adult volunteers using dextran (B179266) sedimentation, followed by Ficoll-Paque gradient centrifugation and hypotonic lysis of erythrocytes.

-

Assay Procedure:

-

The assay was performed in a 96-well microplate.

-

Neutrophils were incubated with 0.5 mg/mL of ferricytochrome c and the test compound (this compound at 10 µM) at 37 °C for 5 minutes.

-

The cells were then stimulated with 100 nM N-formyl-L-methionyl-phenylalanine (fMLP) and 0.1 µg/mL cytochalasin B (CB).

-

The absorbance at 550 nm was measured continuously for 10 minutes using a microplate reader.

-

-

Data Analysis: The change in absorbance over time, which corresponds to the reduction of ferricytochrome c by superoxide anions, was calculated. The percentage of inhibition was determined by comparing the rate of absorbance change in the presence of the test compound to that of the control (DMSO).

Inhibition of Elastase Release

Objective: To determine the inhibitory effect of this compound on the release of elastase from activated human neutrophils.

Methodology:

-

Neutrophil Preparation: Human neutrophils were isolated as described in section 3.1.

-

Assay Procedure:

-

Neutrophils were incubated with the test compound (this compound at 10 µM) at 37 °C for 5 minutes.

-

The cells were then stimulated with 100 nM fMLP and 0.5 µg/mL cytochalasin B for 10 minutes.

-

The reaction was stopped by placing the samples on ice.

-

The samples were centrifuged, and the supernatant was collected.

-

The supernatant was incubated with 100 µM MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide (the elastase substrate) in a 96-well plate at 37 °C for 10 minutes.

-

The absorbance at 405 nm was measured.

-

-

Data Analysis: The amount of elastase released was quantified by the change in absorbance. The percentage of inhibition was calculated by comparing the absorbance values of the compound-treated samples with the control (DMSO).

Visualizations

Experimental Workflow for Anti-inflammatory Assays

The following diagram illustrates the general workflow for the in vitro anti-inflammatory assays used to evaluate this compound.

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Conclusion

This compound exhibits modest anti-inflammatory activity by inhibiting elastase release and, to a lesser extent, superoxide anion generation in human neutrophils. The available data provides a foundation for further investigation into its mechanism of action and potential therapeutic applications. More comprehensive studies, including dose-response analyses and exploration of its effects on inflammatory signaling pathways, are warranted to fully elucidate its pharmacological profile.

The Untapped Anti-inflammatory Potential of Megastigm-7-ene-3,5,6,9-tetraol: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide explores the prospective anti-inflammatory capabilities of Megastigm-7-ene-3,5,6,9-tetraol. In the absence of direct research on this specific molecule, this document synthesizes and extrapolates from available data on structurally analogous megastigmane glycosides and aglycones. The findings presented herein offer a foundational framework for future investigation into the therapeutic promise of this compound.

Core Concepts: The Inflammatory Cascade and a Potential Role for Megastigmane Derivatives

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key player in this process is the macrophage, a type of white blood cell that, when activated by stimuli like lipopolysaccharide (LPS), triggers a signaling cascade. This cascade results in the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central to regulating the expression of these inflammatory molecules. Chronic or excessive inflammation is implicated in a multitude of diseases, driving the search for novel anti-inflammatory agents.

Megastigmane derivatives, a class of C13-norisoprenoids found in various plants, have emerged as promising candidates for anti-inflammatory drug discovery. Research on several of these compounds demonstrates their ability to modulate key inflammatory pathways.

Quantitative Data on the Anti-inflammatory Activity of Structurally Related Megastigmane Glycosides

While specific data for this compound is not yet available, studies on analogous megastigmane glycosides provide valuable insights into their potential to inhibit the production of key inflammatory mediators. The following table summarizes the inhibitory activities of various megastigmane glycosides on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

| Compound Name | Source Organism | IC50 for NO Inhibition (µM) | Reference |

| (6R,7E,9R)-3-oxo-α-ionyl-9-O-α-L-rhamnopyranosyl-(1′′→4′)-β-D-glucopyranoside | Nicotiana tabacum | 42.3 | [1] |

| (6R,7E,9R)-megastigman-7-ene-3,5,6,9-tetraol-3-O-β-D-glucopyranoside | Nicotiana tabacum | 61.7 | [1] |

| Streilicifoloside E | Streblus ilicifolius | 26.33 | [2] |

| Platanionoside D | Streblus ilicifolius | 21.84 | [2] |

IC50 values represent the concentration of the compound required to inhibit 50% of the nitric oxide production. Dexamethasone, a potent corticosteroid, is often used as a positive control in these assays, with a reported IC50 of 21.3 ± 1.2 μM.[1]

Furthermore, streilicifoloside E and platanionoside D have been shown to significantly decrease the secretion of prostaglandin (B15479496) E2 (PGE2) and TNF-α in a dose-dependent manner.[2] Other studies on megastigmane compounds isolated from Boehmeria nivea have demonstrated inhibitory activity on the secretion of the pro-inflammatory cytokine IL-1β, alongside an increase in the anti-inflammatory cytokine IL-10 in LPS-activated RAW264.7 cells.[3][4][5]

Postulated Mechanism of Action: Insights from Analogous Compounds

The anti-inflammatory effects of megastigmane derivatives are believed to be mediated through the modulation of key signaling pathways, primarily the NF-κB pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression. In an unstimulated state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, IL-6, and IL-1β.

Studies on the megastigmane aglycone, β-damascenone, have shown that it can inhibit the activation of the NF-κB signaling pathway.[6][7][8][9][10] It is proposed that this inhibition occurs at the level of the IKK complex, thereby preventing the degradation of IκBα and keeping NF-κB in its inactive state in the cytoplasm.[6] Similarly, streilicifoloside E and platanionoside D have been observed to inhibit the expression of NF-κB/p65 in LPS-induced RAW264.7 cells.[2]

Caption: Postulated inhibition of the NF-κB signaling pathway by megastigmane derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anti-inflammatory potential of natural products, adapted for the study of this compound.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW264.7 is a standard model for in vitro inflammation studies.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: Cells are seeded in appropriate plates (e.g., 96-well for viability and NO assays, 6-well for protein and RNA analysis) and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 24 hours for NO and cytokine assays).

Nitric Oxide (NO) Production Assay

The inhibitory effect on NO production is determined by measuring the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

-

Reagents: Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Procedure:

-

Collect 50 µL of cell culture supernatant from each well of a 96-well plate.

-

Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

-

Caption: Experimental workflow for the nitric oxide (NO) production assay.

Cytokine Production Assays (TNF-α, IL-6, IL-1β)

The levels of pro-inflammatory cytokines in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Procedure:

-

Collect the cell culture supernatants after treatment.

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine (TNF-α, IL-6, or IL-1β).

-

This typically involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.

-

Measure the absorbance at the appropriate wavelength (usually 450 nm) and calculate the cytokine concentration based on a standard curve.

-

Western Blot Analysis for Signaling Proteins

Western blotting is used to determine the effect of the compound on the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

-

Cell Lysis: After a shorter incubation period with LPS (e.g., 15-60 minutes), cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-p65, p-IκBα, p-ERK, p-p38, p-JNK) and loading controls (e.g., β-actin, GAPDH).

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Future Directions and Conclusion

The available evidence from structurally related megastigmane derivatives strongly suggests that this compound warrants investigation as a potential anti-inflammatory agent. Future research should focus on:

-

In vitro validation: Conducting the experiments outlined in this guide to determine the specific inhibitory effects of this compound on the production of NO and pro-inflammatory cytokines in LPS-stimulated macrophages.

-

Mechanism of action studies: Elucidating the precise molecular targets of this compound within the NF-κB and MAPK signaling pathways.

-

In vivo studies: Evaluating the anti-inflammatory efficacy of this compound in animal models of inflammatory diseases.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Megastigmanes isolated from Boehmeria nivea leaves and their immunomodulatory effect on IL-1β and IL-10 production in RAW264.7 macrophages - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. [PDF] Megastigmanes isolated from Boehmeria nivea leaves and their immunomodulatory effect on IL-1β and IL-10 production in RAW264.7 macrophages | Semantic Scholar [semanticscholar.org]

- 5. Megastigmanes isolated from Boehmeria nivea leaves and their immunomodulatory effect on IL-1β and IL-10 production in RAW264.7 macrophages - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06545J [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. C13 Megastigmane Derivatives From Epipremnum pinnatum: β-Damascenone Inhibits the Expression of Pro-Inflammatory Cytokines and Leukocyte Adhesion Molecules as Well as NF-κB Signaling | Semantic Scholar [semanticscholar.org]

- 8. C13 Megastigmane Derivatives From Epipremnum pinnatum: β-Damascenone Inhibits the Expression of Pro-Inflammatory Cytokines and Leukocyte Adhesion Molecules as Well as NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | C13 Megastigmane Derivatives From Epipremnum pinnatum: β-Damascenone Inhibits the Expression of Pro-Inflammatory Cytokines and Leukocyte Adhesion Molecules as Well as NF-κB Signaling [frontiersin.org]

- 10. C13 Megastigmane Derivatives From Epipremnum pinnatum: β-Damascenone Inhibits the Expression of Pro-Inflammatory Cytokines and Leukocyte Adhesion Molecules as Well as NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Megastigm-7-ene-3,5,6,9-tetraol: A Technical Guide to its Role in Plant Secondary Metabolism and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Megastigm-7-ene-3,5,6,9-tetraol is a C13-norisoprenoid, a class of secondary metabolites derived from the oxidative degradation of carotenoids. These compounds are widely distributed throughout the plant kingdom and are gaining attention for their diverse biological activities. This technical guide provides a comprehensive overview of this compound and related megastigmane compounds, focusing on their biosynthesis, role in plant secondary metabolism, and potential therapeutic applications. Detailed experimental protocols for isolation, characterization, and bioactivity assessment are provided, along with a quantitative summary of the biological activities of related megastigmane glycosides. This document serves as a resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Megastigmanes are a significant class of C13-norisoprenoids formed through the enzymatic cleavage of carotenoids. This compound, a specific member of this family, has been isolated from various plant species, including Isodon melissoides and Vigna luteola.[1] While research on this specific tetraol is emerging, the broader class of megastigmane glycosides has been shown to possess notable biological activities, particularly anti-inflammatory and neuroprotective effects. Understanding the biosynthesis and physiological role of these compounds in plants can provide insights into their potential as therapeutic agents.

Role in Plant Secondary Metabolism

Biosynthesis from Carotenoids

This compound, like other megastigmanes, is a product of the plant secondary metabolic pathway originating from the degradation of carotenoids. The biosynthesis is initiated by the action of carotenoid cleavage dioxygenases (CCDs), a family of non-heme iron enzymes. These enzymes catalyze the oxidative cleavage of specific double bonds within the C40 carotenoid backbone. The substrate specificity of CCDs can vary, leading to a diverse array of apocarotenoid products. For instance, CCD1 enzymes are known to cleave carotenoids at the 9,10 and 9',10' positions, yielding C13 fragments that serve as precursors to megastigmanes.

Putative Roles in Plant Defense and Allelopathy

Secondary metabolites play a crucial role in the interaction of plants with their environment. While direct evidence for this compound is limited, many terpenoids and norisoprenoids are known to be involved in plant defense mechanisms against herbivores and pathogens. They can act as feeding deterrents, toxins, or signaling molecules in induced defense responses.

Furthermore, some norisoprenoids exhibit allelopathic activity, influencing the germination and growth of neighboring plants. The release of these compounds into the soil can create a competitive advantage for the producing plant. Future research is needed to specifically investigate the role of this compound in these ecological interactions.

Therapeutic Potential

While quantitative data for this compound is not yet widely available, studies on structurally similar megastigmane glycosides have demonstrated promising anti-inflammatory and neuroprotective activities.

Anti-inflammatory Activity

Megastigmane glycosides have been shown to inhibit the production of pro-inflammatory mediators. The proposed mechanism of action involves the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. By inhibiting the activation of NF-κB, these compounds can downregulate the expression of genes encoding for inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2).

Neuroprotective Activity

Several megastigmane glycosides have demonstrated protective effects against oxidative stress-induced neuronal cell death. Oxidative stress is a key pathological feature of neurodegenerative diseases. The neuroprotective mechanism of these compounds is thought to involve the scavenging of reactive oxygen species (ROS) and the enhancement of endogenous antioxidant defenses.

Quantitative Data

Specific quantitative bioactivity data for this compound is limited in the current literature. However, data for related megastigmane glycosides provide a benchmark for their potential therapeutic efficacy.

Table 1: Anti-inflammatory Activity of Selected Megastigmane Glycosides

| Compound | Source Organism | Assay | Target | IC50 (µM) | Reference |

| Streilicifoloside E | Streblus ilicifolius | NO production in LPS-stimulated RAW264.7 cells | iNOS | 26.33 | [2] |

| Platanionoside D | Streblus ilicifolius | NO production in LPS-stimulated RAW264.7 cells | iNOS | 21.84 | [2] |

Table 2: Neuroprotective Activity of Selected Megastigmane Glycosides

| Compound | Source Organism | Assay | Protective Effect | Concentration (µM) | Reference |

| (6R,7E,9R)-3-oxo-α-ionyl-9-O-β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside | Nicotiana tabacum | H₂O₂-induced SH-SY5Y cell damage | Moderate | 10 | [3] |

| (3S,5R,6S,7E,9R)-3,5,6-trihydroxy-7-megastigmen-9-O-[α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranoside] | Nicotiana tabacum | H₂O₂-induced SH-SY5Y cell damage | Moderate | 10 | [3] |

Experimental Protocols

Isolation and Purification of this compound

-

Extraction: The air-dried and powdered plant material (e.g., leaves and stems) is extracted with methanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The resulting fractions are subjected to column chromatography on silica (B1680970) gel or octadecylsilyl (ODS) silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol or methanol-water) to further separate the components.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are purified by preparative HPLC on a C18 column to obtain the pure this compound.

-

Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS).

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere for 24 hours.

-

Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, and the plates are incubated for 24 hours.

-

Nitrite Quantification (Griess Assay): The production of nitric oxide (NO) is measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. The absorbance is measured at 540 nm.

-

Cell Viability: The cytotoxicity of the compound is assessed using the MTT assay to ensure that the observed NO inhibition is not due to cell death.

In Vitro Neuroprotection Assay (Oxidative Stress Model)

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of DMEM and Ham's F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

-

Treatment: The cells are pre-treated with different concentrations of this compound for 24 hours.

-

Induction of Oxidative Stress: Oxidative stress is induced by exposing the cells to hydrogen peroxide (H₂O₂) for 24 hours.

-

Cell Viability Assessment: Cell viability is determined using the MTT assay. An increase in cell viability in the presence of the compound compared to the H₂O₂-only treated group indicates a neuroprotective effect.

Conclusion and Future Directions

This compound and related megastigmane compounds represent a promising class of natural products with potential therapeutic applications in inflammatory and neurodegenerative disorders. Their origin from the degradation of widely occurring carotenoids suggests their ubiquitous presence in the plant kingdom and their potential role in plant defense and allelopathy.

Future research should focus on several key areas:

-

Quantitative Bioactivity: Elucidating the specific IC50 values and dose-dependent effects of pure this compound in various bioassays.

-

Mechanism of Action: Investigating the precise molecular targets and signaling pathways modulated by this compound.

-

In Vivo Studies: Validating the in vitro findings in animal models of inflammation and neurodegeneration.

-

Role in Planta: Exploring the specific functions of this compound in plant-environment interactions, which could open new avenues for agricultural applications.

A deeper understanding of the chemistry and biology of this compound will be crucial for harnessing its full therapeutic and agricultural potential.

References

An In-depth Technical Guide to the Biosynthesis Pathway of Megastigmane Glycosides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megastigmane glycosides are a class of C13-norisoprenoid secondary metabolites that originate from the oxidative degradation of carotenoids.[1][2][3][4] These compounds are widely distributed in the plant kingdom and contribute to the characteristic aromas and flavors of many fruits, flowers, and wines.[5][6] Beyond their sensory properties, megastigmane glycosides have garnered significant interest for their diverse biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects, making them promising candidates for drug development.[7] This technical guide provides a comprehensive overview of the biosynthesis of megastigmane glycosides, detailing the enzymatic steps, key intermediates, and regulatory mechanisms. The guide is intended to be a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and metabolic engineering.

Core Biosynthetic Pathway

The biosynthesis of megastigmane glycosides is a multi-step process that begins with the cleavage of C40 carotenoids in plastids and culminates in glycosylation in the cytoplasm. The pathway can be broadly divided into three main stages:

-

Carotenoid Cleavage: The initial and rate-limiting step is the oxidative cleavage of carotenoids by Carotenoid Cleavage Dioxygenases (CCDs).[8][9]

-

Aglycone Modification: The resulting C13 norisoprenoid aglycones undergo various enzymatic modifications, including hydroxylation and reduction.

-

Glycosylation: The final step involves the attachment of sugar moieties to the modified aglycones, catalyzed by UDP-dependent Glycosyltransferases (UGTs).

The general workflow for the biosynthesis is depicted below.

Caption: General workflow of megastigmane glycoside biosynthesis.

Data Presentation

Table 1: Key Enzymes in Megastigmane Glycoside Biosynthesis and Their Substrates

| Enzyme Class | Specific Enzyme Example | Substrate(s) | Product(s) | Plant Source Example |

| Carotenoid Cleavage Dioxygenase (CCD) | VvCCD1 | Zeaxanthin, β-carotene, Lycopene | 3-hydroxy-β-ionone, β-ionone, 6-methyl-5-hepten-2-one | Vitis vinifera (Grapevine)[1][6][10] |

| VvCCD4a/b | Lycopene, ε-carotene, Neurosporene | 6-methyl-5-hepten-2-one, α-ionone, Geranylacetone | Vitis vinifera (Grapevine)[1][5] | |

| Hydroxylase | (Hypothetical) | β-ionone | 3-hydroxy-β-ionone | - |

| UDP-Glycosyltransferase (UGT) | UGT94BY1 | Triterpenoid and phenolic glycosides, UDP-Glc | β-(1,6) oligoglucoside chain glycosides | Platycodon grandiflorum[11] |

| SbUGTs/SbUGATs | Baicalein, UDP-Glc/UDP-GlcA | Oroxin A, Baicalin | Scutellaria baicalensis[12] |

Table 2: Quantitative Data on Carotenoid and Megastigmane-Related Compounds in Vitis vinifera Leaves

| Compound | Concentration Range (mg/g DW) | Phenological Stage of Measurement | Reference |

| β-carotene | 0.05 - 0.8 | Post-flowering to grape ripening | [13] |

| Lutein | 0.05 - 0.8 | Post-flowering to grape ripening | [13] |

| Total Carotenoids | ~0.4 - 0.9 | Bud burst to grape ripening | [7][14] |

| β-ionone | Correlated with VvCCD4b expression | Grape development | [1] |

| β-damascenone | Correlated with VvCCD4b expression | Grape development | [1] |

Experimental Protocols

Protocol 1: In Vitro Assay for Carotenoid Cleavage Dioxygenase (CCD) Activity

This protocol is adapted from methodologies used for the characterization of plant CCDs.[6][10]

1. Enzyme Preparation (Heterologous Expression in E. coli): a. Clone the full-length cDNA of the target CCD gene (e.g., VvCCD1) into an expression vector (e.g., pET series). b. Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). c. Grow the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C until the OD600 reaches 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-28°C) for 12-24 hours. e. Harvest the cells by centrifugation and resuspend them in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, and protease inhibitors). f. Lyse the cells by sonication on ice and centrifuge to pellet cell debris. g. Purify the recombinant CCD protein from the supernatant using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). h. Dialyze the purified protein against a storage buffer and determine the protein concentration.

2. In Vitro Cleavage Assay: a. Prepare the reaction mixture in a glass vial containing:

- 100 mM Tris-HCl buffer (pH 7.5-8.0)

- 1 mM FeSO4

- 2 mM Ascorbic acid

- 0.05% (v/v) Triton X-100

- 1-5 µg of purified CCD enzyme b. Add the carotenoid substrate (e.g., 10-50 µM β-carotene, zeaxanthin, or lutein) dissolved in a small volume of an organic solvent (e.g., acetone (B3395972) or ethanol). c. Incubate the reaction mixture at 25-30°C for 1-4 hours in the dark with gentle shaking. d. Stop the reaction by adding an equal volume of an organic solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and diethyl ether). e. Vortex vigorously and centrifuge to separate the phases. f. Collect the organic phase and evaporate it to dryness under a stream of nitrogen.

3. Product Analysis by GC-MS or LC-MS: a. Resuspend the dried extract in a suitable solvent (e.g., hexane for GC-MS or methanol (B129727) for LC-MS). b. Analyze the sample by GC-MS or LC-MS to identify and quantify the cleavage products (e.g., β-ionone, 3-hydroxy-β-ionone) by comparing their retention times and mass spectra with authentic standards.

Caption: Workflow for the in vitro assay of CCD activity.

Protocol 2: Assay for UDP-Glycosyltransferase (UGT) Activity with Megastigmane Aglycones

This protocol is based on general methods for plant UGTs and can be adapted for megastigmane aglycones.[11][12][15]

1. Enzyme Preparation: a. Follow a similar heterologous expression and purification procedure as described for CCDs (Protocol 1, step 1) to obtain the purified UGT enzyme.

2. UGT Activity Assay: a. Prepare the reaction mixture in a microcentrifuge tube containing:

- 50 mM Tris-HCl buffer (pH 7.0-8.0)

- 1 mM UDP-sugar (e.g., UDP-glucose)

- 100-500 µM of the megastigmane aglycone substrate (e.g., 3-hydroxy-β-ionone) dissolved in a small volume of DMSO or methanol.

- 1-5 µg of purified UGT enzyme. b. Incubate the reaction mixture at 30-37°C for 30 minutes to 2 hours. c. Terminate the reaction by adding an equal volume of methanol or acetonitrile. d. Centrifuge to pellet the precipitated protein.

3. Product Analysis by HPLC or LC-MS/MS: a. Analyze the supernatant directly by reverse-phase HPLC or LC-MS/MS. b. Use a C18 column with a water/acetonitrile gradient (both containing 0.1% formic acid). c. Monitor the formation of the megastigmane glycoside product by UV absorbance or by mass spectrometry. d. Quantify the product by creating a standard curve with an authentic or purified standard of the megastigmane glycoside.

Caption: Workflow for the assay of UGT activity with megastigmane aglycones.

Signaling Pathways and Regulation

The biosynthesis of megastigmane glycosides is intricately linked to the plant's response to environmental stimuli, particularly drought stress. This regulation is primarily mediated by the phytohormone abscisic acid (ABA).

Under drought conditions, ABA levels increase, which in turn upregulates the expression of key genes in the carotenoid cleavage pathway, including 9-cis-epoxycarotenoid dioxygenase (NCED), a key enzyme in ABA biosynthesis, and CCDs involved in norisoprenoid production.[16][17][18][19] This coordinated regulation suggests a mechanism by which plants can simultaneously manage water stress and produce secondary metabolites that may play a role in defense or signaling.

The signaling cascade involves drought stress perception, leading to ABA biosynthesis. ABA then binds to its receptors, initiating a phosphorylation cascade that activates various transcription factors (TFs). These TFs, such as AREB/ABF, bind to specific cis-acting elements (e.g., ABREs) in the promoter regions of target genes, including CCDs, to modulate their transcription.

Caption: ABA-dependent regulation of megastigmane biosynthesis under drought stress.

Conclusion

The biosynthesis of megastigmane glycosides is a complex pathway that is beginning to be unraveled at the molecular level. The identification and characterization of the key enzymes, particularly Carotenoid Cleavage Dioxygenases and UDP-Glycosyltransferases, are crucial for understanding the diversity of these compounds in nature. Furthermore, elucidating the regulatory networks that control this pathway, especially in response to environmental cues, opens up possibilities for metabolic engineering to enhance the production of desirable megastigmane glycosides for the food, fragrance, and pharmaceutical industries. The protocols and data presented in this guide provide a solid foundation for researchers to further explore this fascinating class of natural products.

References

- 1. Frontiers | Characterization of Transcriptional Expression and Regulation of Carotenoid Cleavage Dioxygenase 4b in Grapes [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Comprehensive review on megastigmane glycosides: Sources, bioactivities, and 13C NMR spectroscopic data (2024) | Reham M. Samra [scispace.com]

- 4. zenodo.org [zenodo.org]

- 5. Functional characterisation of three members of the Vitis vinifera L. carotenoid cleavage dioxygenase gene family - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Quantitative investigation of leaf photosynthetic pigments during annual biological cycle of Vitis vinifera L. Table Grape Cultivars [scielo.org.za]

- 8. mdpi.com [mdpi.com]

- 9. spettrometriadimassa.it [spettrometriadimassa.it]

- 10. Characterization of two Vitis vinifera carotenoid cleavage dioxygenases by heterologous expression in Saccharomyces cerevisiae [agris.fao.org]

- 11. Molecular characterization and structural basis of a promiscuous glycosyltransferase for β‐(1,6) oligoglucoside chain glycosides biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of UDP-glycosyltransferase family members reveals how major flavonoid glycoside accumulates in the roots of Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evolution of Leaf Chlorophylls, Carotenoids and Phenolic Compounds during Vegetation of Some Croatian Indigenous Red and White Grape Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Transcriptional Regulation of Drought Response in Arabidopsis and Woody Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Transcriptional gene network involved in drought stress response: application for crop breeding in the context of climate change - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Regulatory networks in plant responses to drought and cold stress - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Transcriptional regulation of drought response: a tortuous network of transcriptional factors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of Megastigm-7-ene-3,5,6,9-tetraol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Megastigm-7-ene-3,5,6,9-tetraol, a naturally occurring megastigmane-type norisoprenoid. This document details the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for its isolation and characterization, and discusses its known biological activities.

Introduction

This compound is a C13-norisoprenoid that has been isolated from various plant sources, including Isodon melissoides and Vigna luteola.[1] This class of compounds is derived from the degradation of carotenoids and is known for a wide range of biological activities. Notably, this compound has demonstrated anti-inflammatory properties, making it a compound of interest for further investigation in drug discovery and development. The precise stereochemistry of the naturally occurring isomer has been determined as (3S,5R,6R,7E,9R)-megastigman-7-ene-3,5,6,9-tetraol.

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry.

Nuclear Magnetic Resonance (NMR) Data

The following tables summarize the reported ¹H and ¹³C NMR data for (3S,5R,6R,7E,9R)-megastigman-7-ene-3,5,6,9-tetraol. The data was acquired in deuterated methanol (B129727) (CD₃OD).

Table 1: ¹H NMR Spectroscopic Data (CD₃OD)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 2a | 1.65 | m | |

| 2b | 1.50 | m | |

| 3 | 3.85 | m | |

| 4a | 1.80 | m | |

| 4b | 1.35 | m | |

| 6 | 3.95 | d | 8.0 |

| 7 | 5.80 | dd | 15.5, 8.0 |

| 8 | 5.75 | dq | 15.5, 6.5 |

| 9 | 4.30 | q | 6.5 |

| 10 | 1.25 | d | 6.5 |

| 11 | 1.05 | s | |

| 12 | 1.00 | s | |

| 13 | 1.20 | s |

Table 2: ¹³C NMR Spectroscopic Data (CD₃OD)

| Position | Chemical Shift (δ) ppm |

| 1 | 42.5 |

| 2 | 49.0 |

| 3 | 68.5 |

| 4 | 43.0 |

| 5 | 76.0 |

| 6 | 78.0 |

| 7 | 135.0 |

| 8 | 132.0 |

| 9 | 69.0 |

| 10 | 23.0 |

| 11 | 25.0 |

| 12 | 26.0 |

| 13 | 21.0 |

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) was used to determine the exact mass and molecular formula of the compound.

Table 3: Mass Spectrometry Data

| Technique | Ion | Observed m/z | Calculated m/z | Molecular Formula |

| HR-ESI-MS | [M+Na]⁺ | 267.1574 | 267.1572 | C₁₃H₂₄O₄Na |

Experimental Protocols

The following sections detail the methodologies used for the extraction, isolation, and structural elucidation of this compound.

Plant Material and Extraction

The aerial parts of Isodon melissoides were collected, air-dried, and powdered. The powdered plant material (10 kg) was extracted with 95% ethanol (B145695) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue.

Isolation of this compound

The crude ethanol extract was suspended in water and partitioned successively with petroleum ether, chloroform (B151607), and ethyl acetate (B1210297). The ethyl acetate fraction was subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol. Fractions containing the compound of interest were identified by thin-layer chromatography (TLC). Further purification was achieved by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

The structure of the isolated compound was determined using the following spectroscopic techniques:

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra were recorded on a Bruker AV-500 spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the solvent signal (CD₃OD).

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Waters Q-TOF Premier mass spectrometer.

Biological Activity and Potential Signaling Pathways

This compound has been reported to possess anti-inflammatory properties. While the specific molecular targets and signaling pathways have not been fully elucidated for this particular compound, the anti-inflammatory effects of many natural products, including other megastigmane derivatives, are often attributed to the modulation of key inflammatory pathways such as the NF-κB and MAPK signaling cascades. These pathways regulate the expression of pro-inflammatory cytokines and enzymes.

Below is a generalized diagram illustrating a common anti-inflammatory signaling pathway that could be a potential target for this compound.

Caption: A generalized NF-κB signaling pathway.

Disclaimer: The diagram above represents a general anti-inflammatory pathway. The specific molecular targets of this compound within this or other pathways have not yet been experimentally confirmed. Further research is required to elucidate its precise mechanism of action.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic data and experimental protocols related to this compound. The availability of detailed NMR and MS data will be valuable for researchers in natural product chemistry for the identification and characterization of this and related compounds. The reported anti-inflammatory activity of this molecule warrants further investigation to understand its therapeutic potential and mechanism of action, which could pave the way for its development as a novel anti-inflammatory agent.

References

Methodological & Application

Isolating Megastigm-7-ene-3,5,6,9-tetraol: A Detailed Guide for Researchers

For Immediate Release

This application note provides a comprehensive protocol for the isolation of Megastigm-7-ene-3,5,6,9-tetraol, a diterpenoid analogue with noted anti-inflammatory properties. Primarily sourced from plant materials such as Vigna luteola and Isodon melissoides, this guide is intended for researchers, scientists, and professionals in drug development. The following sections detail the necessary steps from initial extraction to final purification, supported by quantitative data and visual workflows.

Overview of the Isolation Process

The isolation of this compound from plant material is a multi-step process that begins with solvent extraction, followed by liquid-liquid partitioning and a series of chromatographic separations to yield the pure compound. The general workflow is outlined below.

Caption: General workflow for the isolation of this compound.

Experimental Protocols

The following protocols are based on established methodologies for the isolation of chemical constituents from Vigna luteola.[1]

Plant Material and Extraction

-

Preparation: Air-dry the whole plants of Vigna luteola and grind them into a fine powder.

-

Extraction:

-

Suspend the powdered plant material (e.g., 3.5 kg) in methanol (20 L).

-

Perform exhaustive extraction under reflux at 85°C for 8 hours.

-

Filter the resulting liquid and concentrate it under reduced pressure (in vacuo) to obtain a dark brown syrup (crude methanol extract).

-

Solvent Partitioning

-

Initial Partitioning: Partition the crude methanol extract (e.g., 640 g) between chloroform and water.

-

Separation: This will yield a chloroform-soluble layer (e.g., 190 g) and a water-soluble layer (e.g., 450 g). This compound will be present in the chloroform-soluble fraction.

Chromatographic Purification

The chloroform-soluble fraction is subjected to a series of chromatographic steps to isolate the target compound.

-

Initial Silica Gel Column Chromatography:

-

Apply the chloroform-soluble layer to a silica gel column.

-

Elute the column with a step gradient of n-hexane and acetone (B3395972) (from 100:1 to 1:1) to yield multiple fractions.

-

-

Fraction Selection and Further Chromatography:

-

Monitor the fractions by Thin Layer Chromatography (TLC).

-

While the specific fraction containing this compound is not explicitly detailed in the primary literature for this specific compound among the 73 identified, a typical subsequent step for polar compounds would involve further chromatography of the more polar fractions.

-

A subsequent silica gel column chromatography step using a chloroform and methanol mixture (step gradient from 50:1 to 1:1) is a common approach for separating compounds of this polarity.

-

-

Preparative Thin Layer Chromatography (pTLC):

-

For final purification, fractions containing the target compound can be subjected to pTLC using a solvent system such as chloroform and acetone (e.g., 10:1).

-

The logical progression of the purification process is visualized in the diagram below.

Caption: Logical workflow for the chromatographic purification of this compound.

Data Presentation

Quantitative data regarding the isolation of this compound, such as yield and purity at each stage, are not extensively detailed in the available literature. However, a general summary of the initial extraction and partitioning is provided below.

| Step | Starting Material | Solvents | Output |

| Extraction | 3.5 kg dried Vigna luteola | Methanol (20 L) | 640 g crude extract |

| Partitioning | 640 g crude extract | Chloroform / Water | 190 g chloroform fraction, 450 g water fraction |

Concluding Remarks

The isolation of this compound from plant sources is a standard yet meticulous process involving solvent extraction and multiple stages of chromatography. The protocols outlined in this application note provide a solid foundation for researchers to successfully isolate this compound for further study. It is recommended to monitor the purification process closely using techniques such as TLC and to confirm the structure of the final product using spectroscopic methods like NMR and mass spectrometry.

References

Application Notes & Protocols for the Purification of Megastigm-7-ene-3,5,6,9-tetraol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Megastigm-7-ene-3,5,6,9-tetraol is a member of the megastigmane family of norsesquiterpenoids, which are oxidative degradation products of carotenoids found in various plants.[1] These compounds and their glycosides have garnered significant interest due to their diverse biological activities, including anti-inflammatory, neuroprotective, and antitumor properties.[1][2] Effective purification of this compound from complex plant extracts is crucial for its structural elucidation, pharmacological evaluation, and potential development as a therapeutic agent. This document provides detailed application notes and protocols for the chromatographic purification of this target compound.

The purification strategy typically involves a multi-step approach, beginning with extraction from the plant material, followed by a series of chromatographic separations to isolate the compound of interest. The techniques described herein are based on established methods for the isolation of megastigmane glycosides and other natural products.[3][4]

Overall Purification Workflow

The general workflow for the purification of this compound involves initial extraction, followed by fractionation using open column chromatography, and a final polishing step with preparative High-Performance Liquid Chromatography (HPLC).

Caption: General workflow for the purification of this compound.

Experimental Protocols

Extraction of Crude Plant Material

This protocol describes the initial extraction of compounds from the plant source.

Materials:

-

Dried and powdered plant material

-

Methanol or Ethanol (B145695) (ACS grade)

-

Sonicator

-

Filter paper

-

Rotary evaporator

Procedure:

-

Macerate the dried and powdered plant material in methanol or ethanol at a 1:10 (w/v) ratio.

-

Sonicate the mixture for 30 minutes at room temperature.

-

Filter the extract through filter paper to remove solid plant material.

-

Repeat the extraction process on the plant residue two more times to ensure complete extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Fractionation by Open Column Chromatography

This step aims to separate the crude extract into fractions of decreasing polarity.[4][5]

Materials:

-

Silica (B1680970) gel (60-120 μm)[6]

-

Glass column

-

N-hexane (ACS grade)

-

Ethyl acetate (B1210297) (ACS grade)

-

Methanol (ACS grade)

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates (silica gel F254)[6]

Procedure:

-

Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the glass column. Allow the silica gel to settle, ensuring a uniform and air-free packing.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (n-hexane) and load it onto the top of the silica gel bed.

-

Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate, followed by methanol. A typical gradient is shown in the table below.

-

Fraction Collection: Collect fractions of a fixed volume using a fraction collector.

-

TLC Analysis: Monitor the composition of the collected fractions by TLC. Spot a small aliquot of each fraction onto a TLC plate and develop it in an appropriate solvent system (e.g., n-hexane:ethyl acetate, 1:1). Visualize the spots under UV light or by staining with a suitable reagent (e.g., p-anisaldehyde).[6]

-

Pooling: Combine fractions with similar TLC profiles that are expected to contain the target compound.

Table 1: Example of a Stepwise Gradient for Open Column Chromatography

| Step | n-Hexane (%) | Ethyl Acetate (%) | Methanol (%) | Volume (Column Volumes) |

| 1 | 100 | 0 | 0 | 2 |

| 2 | 80 | 20 | 0 | 3 |

| 3 | 60 | 40 | 0 | 3 |

| 4 | 40 | 60 | 0 | 3 |

| 5 | 20 | 80 | 0 | 3 |

| 6 | 0 | 100 | 0 | 2 |

| 7 | 0 | 80 | 20 | 3 |

| 8 | 0 | 50 | 50 | 3 |

Purification by Preparative HPLC

The final purification step utilizes preparative HPLC to isolate this compound to a high degree of purity.[7][8] Reversed-phase chromatography is commonly employed for separating moderately polar compounds like megastigmane derivatives.[9]

Caption: Workflow for preparative HPLC purification.

Materials:

-

Preparative HPLC system with a UV detector and fraction collector

-

Reversed-phase C18 column

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA, optional)

-

Syringe filters (0.45 µm)

Procedure:

-

Sample Preparation: Dissolve the pooled and dried fractions from the previous step in the initial mobile phase. Filter the sample solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions: Set up the preparative HPLC system with the conditions outlined in the table below.

-

Injection and Fraction Collection: Inject the prepared sample onto the column. Monitor the chromatogram and collect the peak corresponding to the retention time of this compound.

-

Purity Assessment: Analyze the collected fraction using analytical HPLC to confirm its purity.

-

Solvent Removal: Remove the solvent from the purified fraction under reduced pressure to obtain the pure compound.

Table 2: Preparative HPLC Parameters

| Parameter | Value |

| Column | Reversed-Phase C18, 10 µm, 21.2 x 250 mm |

| Mobile Phase A | Water + 0.1% TFA (optional) |

| Mobile Phase B | Acetonitrile + 0.1% TFA (optional) |

| Gradient | 20-80% B over 40 minutes |

| Flow Rate | 15 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 1-5 mL (depending on concentration) |